

Application Notes and Protocols for Stable Isotope Tracer Studies Using Delamanid-d4

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Compound of Interest

Compound Name: Delamanid-d4-1

Cat. No.: B12371998

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the use of Delamanid-d4 as a stable isotope tracer to investigate the pharmacokinetics and metabolism of Delamanid, a critical drug for the treatment of multidrug-resistant tuberculosis (MDR-TB).

Introduction

Delamanid is a life-saving medication for patients with MDR-TB. Understanding its metabolic fate is crucial for optimizing dosing regimens and minimizing potential drug-drug interactions. Stable isotope labeling, using deuterated analogs like Delamanid-d4, offers a powerful and safe methodology for these investigations in both preclinical and clinical settings. Delamanid-d4, being chemically identical to Delamanid, follows the same metabolic pathways, allowing for precise tracking and quantification of the drug and its metabolites.

Principle of the Method

This protocol utilizes Delamanid-d4 as a tracer, which is administered to the study subject. Biological samples, such as plasma, are then collected at various time points. The concentrations of Delamanid and its deuterated counterpart, as well as their respective metabolites, are determined using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. Delamanid-d4 also serves as an ideal internal standard for the accurate quantification of unlabeled Delamanid.

Materials and Reagents

- Delamanid-d4: (Purity $\geq 98\%$, isotopic enrichment $\geq 99\%$)
- Delamanid: Reference standard (Purity $\geq 98\%$)
- Metabolite Reference Standards: (e.g., DM-6705)
- Solvents: Acetonitrile, Methanol, Water (LC-MS grade)
- Formic Acid: (LC-MS grade)
- Internal Standard for Metabolites: (e.g., a structural analog or another stable isotope-labeled version)
- Biological Matrix: Plasma (Human or animal, as per study design)
- Equipment:
 - Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system
 - Analytical balance
 - Centrifuge
 - Vortex mixer
 - Pipettes and general laboratory consumables

Experimental Protocols

In Vivo Stable Isotope Tracer Study

This protocol outlines a general procedure for an in vivo study in a relevant animal model or human subjects. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC). Human studies require approval from an Institutional Review Board (IRB) and informed consent from participants.

a. Dosing and Sample Collection:

- **Dose Preparation:** Prepare a dosing solution of Delamanid-d4 in a suitable vehicle for oral or intravenous administration. The dose will depend on the study objectives and the sensitivity of the analytical method.
- **Administration:** Administer the Delamanid-d4 dose to the subjects.
- **Blood Sampling:** Collect blood samples into tubes containing an appropriate anticoagulant (e.g., EDTA) at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).
- **Plasma Preparation:** Centrifuge the blood samples to separate the plasma.
- **Sample Storage:** Store the plasma samples at -80°C until analysis.

Bioanalytical Method: LC-MS/MS Quantification

a. Sample Preparation (Protein Precipitation):

- Thaw plasma samples on ice.
- To 100 µL of plasma, add 200 µL of a protein precipitation solution (e.g., acetonitrile or methanol containing the internal standard for the metabolite).
- Vortex the mixture for 1 minute.
- Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube for LC-MS/MS analysis.

b. Liquid Chromatography:

- **Column:** A C18 reversed-phase column is typically used (e.g., 50 x 2.1 mm, 3.5 µm).
- **Mobile Phase A:** Water with 0.1% formic acid.
- **Mobile Phase B:** Acetonitrile or Methanol with 0.1% formic acid.
- **Flow Rate:** 0.3 - 0.5 mL/min.

- Gradient Elution: A gradient is employed to separate Delamanid, its metabolites, and Delamanid-d4.

c. Mass Spectrometry:

- Ionization: Electrospray Ionization (ESI) in positive mode.
- Detection: Multiple Reaction Monitoring (MRM) is used to detect the specific precursor-to-product ion transitions for Delamanid, Delamanid-d4, and their metabolites.

Data Presentation

The following tables summarize typical quantitative data obtained from the validation of a bioanalytical method for Delamanid using Delamanid-d4 as an internal standard, as well as key pharmacokinetic parameters of Delamanid.

Table 1: LC-MS/MS Method Validation Parameters for Delamanid Quantification

Parameter	Result
Linearity Range	1 - 1000 ng/mL
Correlation Coefficient (r^2)	> 0.99
Intra-day Precision (%CV)	< 15%
Inter-day Precision (%CV)	< 15%
Accuracy (% bias)	Within $\pm 15\%$
Recovery	> 85%
Lower Limit of Quantification (LLOQ)	1 ng/mL

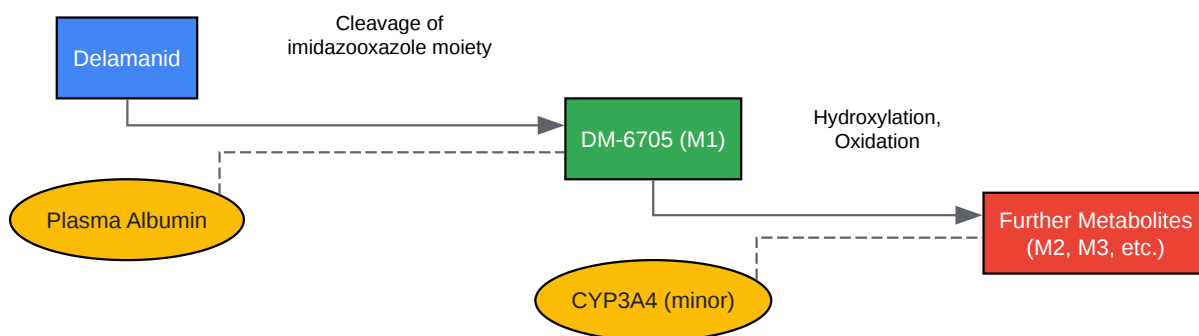
Table 2: Pharmacokinetic Parameters of Delamanid in Humans (100 mg twice daily)

Parameter	Value	Reference
Tmax (hours)	4-5	[1]
Cmax (ng/mL)	~400	[1]
AUC0-24 (ng·h/mL)	~7925	[1]
Half-life ($t_{1/2}$) (hours)	30-38	[1]
Apparent Clearance (CL/F) (L/h)	~33.7	[2]
Apparent Volume of Distribution (Vd/F) (L)	~2100	

Visualizations

Delamanid Metabolism Pathway

Delamanid is a prodrug that is activated within *Mycobacterium tuberculosis*. In humans, it is primarily metabolized by albumin in the plasma. The major initial step is the cleavage of the 6-nitro-2,3-dihydroimidazo[2,1-b]oxazole moiety to form the main metabolite, DM-6705. DM-6705 is subsequently metabolized through several pathways, with a major route involving hydroxylation and oxidation, partially mediated by CYP3A4.

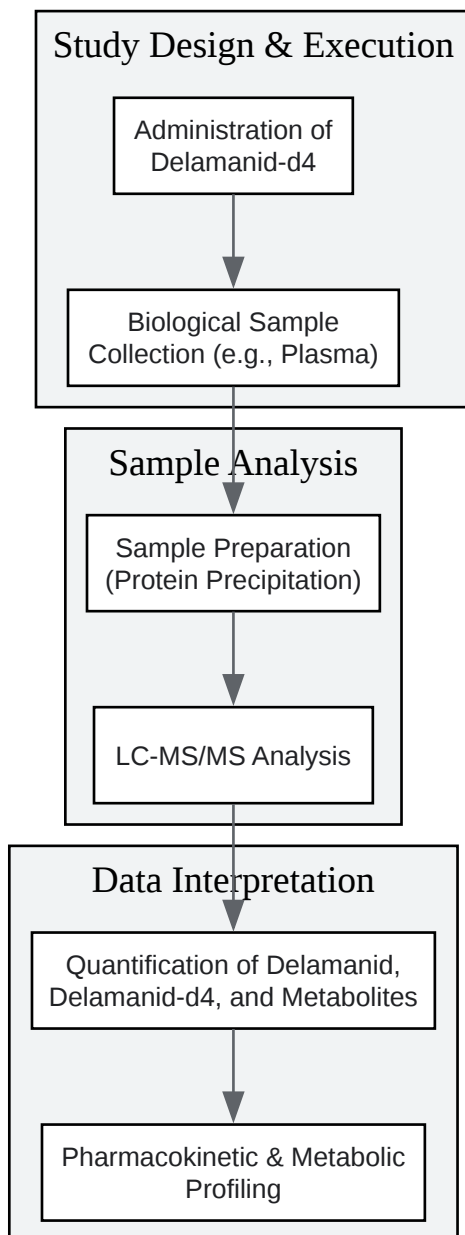


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Delamanid Metabolism Pathway

Experimental Workflow for a Stable Isotope Tracer Study

The workflow for a stable isotope tracer study involves several key stages, from the administration of the labeled compound to the final data analysis. This systematic approach ensures the generation of high-quality, reproducible data for pharmacokinetic and metabolic profiling.



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Stable Isotope Tracer Study Workflow

Conclusion

The use of Delamanid-d4 in stable isotope tracer studies provides an invaluable tool for the detailed investigation of Delamanid's pharmacokinetics and metabolism. The protocols and data presented here offer a robust framework for researchers in the field of tuberculosis drug development, enabling the generation of critical data to support the safe and effective use of this important medication.

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References

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